molecular formula C11H12F2O3 B14040621 Methyl 2,5-difluoro-4-propoxybenzoate

Methyl 2,5-difluoro-4-propoxybenzoate

Cat. No.: B14040621
M. Wt: 230.21 g/mol
InChI Key: RFMSHYXUMZUJSH-UHFFFAOYSA-N
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Description

Methyl 2,5-difluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a propoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-difluoro-4-propoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,5-difluoro-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-difluoro-4-propoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, and other derivatives.

    Hydrolysis: The major products are 2,5-difluoro-4-propoxybenzoic acid and methanol.

Scientific Research Applications

Methyl 2,5-difluoro-4-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,5-difluoro-4-propoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations. In drug development, its mechanism of action would depend on its interaction with molecular targets such as receptors or enzymes. The fluorine atoms in the compound can influence its reactivity and binding affinity due to their electronegativity and ability to form hydrogen bonds .

Comparison with Similar Compounds

Methyl 2,5-difluoro-4-propoxybenzoate can be compared with other fluorinated benzoates, such as:

  • Methyl 2,5-difluoro-4-methoxybenzoate
  • Methyl 2,5-difluoro-4-ethoxybenzoate
  • Methyl 2,5-difluoro-4-butoxybenzoate

These compounds share similar structural features but differ in the length and nature of the alkoxy group. The propoxy group in this compound provides unique steric and electronic properties, which can influence its reactivity and applications .

Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

methyl 2,5-difluoro-4-propoxybenzoate

InChI

InChI=1S/C11H12F2O3/c1-3-4-16-10-6-8(12)7(5-9(10)13)11(14)15-2/h5-6H,3-4H2,1-2H3

InChI Key

RFMSHYXUMZUJSH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)C(=O)OC)F

Origin of Product

United States

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